2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
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Overview
Description
(1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl acetate: is a synthetic organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory properties. The unique structure of this compound, which includes an imidazoquinoline core and an acetate group, contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl acetate typically involves multiple steps:
Formation of the Imidazoquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy-Methylpropyl Group: This step often involves the alkylation of the imidazoquinoline core using reagents like 2-bromo-2-methylpropanol.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-methylpropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imidazoquinoline core, potentially leading to the formation of dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, (1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has shown promise as an antiviral and antitumor agent. Its ability to modulate the immune system makes it a potential candidate for the treatment of various diseases, including cancer and viral infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The imidazoquinoline core can bind to specific proteins, modulating their activity and leading to the desired biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another imidazoquinoline derivative known for its antiviral and antitumor properties.
Resiquimod: Similar to imiquimod, but with enhanced immunomodulatory effects.
Tilorone: A synthetic antiviral compound with a different core structure but similar biological activities.
Uniqueness
(1-(2-Hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-2-yl)methyl acetate is unique due to its specific structural features, such as the hydroxy-methylpropyl group and the acetate moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other imidazoquinoline derivatives.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
[1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19N3O3/c1-11(21)23-9-15-19-14-8-18-13-7-5-4-6-12(13)16(14)20(15)10-17(2,3)22/h4-8,22H,9-10H2,1-3H3 |
InChI Key |
HAAJTEYTACJOER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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